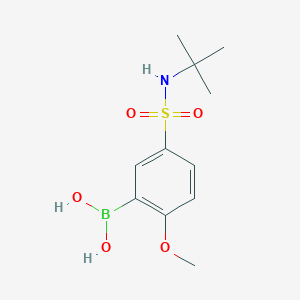

5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” is a chemical compound that is used in various scientific research. It has a molecular weight of 445.39 . The compound is white to yellow solid in physical form .

Synthesis Analysis

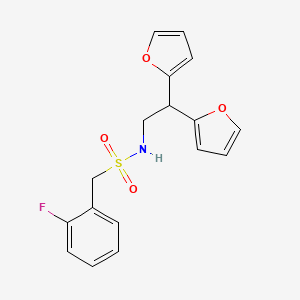

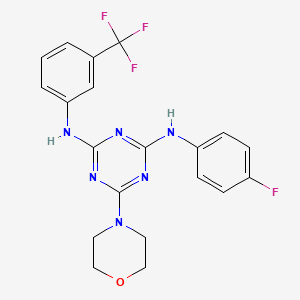

The synthesis of such compounds often involves the use of tert-butanesulfinamide. This compound has been extensively used in the synthesis of N-heterocycles via sulfinimines . It offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Molecular Structure Analysis

The molecular formula of “5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” is C23H32BNO5S . The InChI code for this compound is 1S/C23H32BNO5S/c1-21(2,3)25-31(26,27)20-14-13-18(28-16-17-11-9-8-10-12-17)15-19(20)24-29-22(4,5)23(6,7)30-24/h8-15,25H,16H2,1-7H3 .Chemical Reactions Analysis

The compound has been used in the study of macromolecular complexes . For this purpose, tert-butyl (tBu) groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide, or tBu acrylate .Physical And Chemical Properties Analysis

The compound has a density of 1.25g/cm3 . It has a melting point of 142-145ºC . The boiling point of the compound is 456.7ºC at 760 mmHg .Aplicaciones Científicas De Investigación

- Products : This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which resemble natural products and therapeutically relevant compounds .

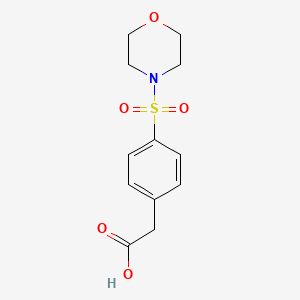

- Specific Example : Combining boronic acid with pyrene creates a fluorescent sensor for catechol and its amino derivatives (such as dopamine and DOPA) in biological systems .

- Applications :

- Method : Treatment of 3-(N,N’-dimethylamino)phenylboronic acid with formaldehyde forms borinate compounds, which can serve as fluorescent probes .

- Reagents Used : Examples include 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), and hydroxybenzotriazole (HOBt) .

Asymmetric N-Heterocycle Synthesis via Sulfinimines

Boronic Acid-Based Sensors

MIDA Boronates in Organic Synthesis

Fluorophore Synthesis

N-tert-Butyl Amide Synthesis

NMR Studies and Probing Protein Structures

Mecanismo De Acción

Organoboron compounds like “5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . The sensitivity of boronic acid toward most synthetic reagents makes it necessary to introduce a protecting group before its utilization .

Safety and Hazards

Propiedades

IUPAC Name |

[5-(tert-butylsulfamoyl)-2-methoxyphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)8-5-6-10(18-4)9(7-8)12(14)15/h5-7,13-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJIYYOPBLWGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)

![3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol](/img/structure/B2699429.png)